Fucosyl-GM1-β-N-Acetyl-propargyl
Description
Properties
Molecular Formula |
C28H33F2N7O2S |
|---|---|
Synonyms |
Fucα1-2Galβ1-3GalNAcβ1-4 |
Origin of Product |
United States |
Fucosyl Gm1: Biological Context, Expression, and Functional Implications
Discovery and Endogenous Occurrence of Fucosyl-GM1
Fucosyl-GM1 was first identified as a tumor-associated antigen and has since been recognized for its specific expression in certain tissues and cell types. oup.comnih.gov It is structurally defined as a GM1 ganglioside with an additional fucose sugar attached to the terminal galactose residue. oup.com While gangliosides, in general, are abundant in the nervous tissues of vertebrates, playing crucial roles in tissue integrity and function, Fucosyl-GM1 exhibits a more limited and specific distribution. oup.comoup.com
Endogenously, Fucosyl-GM1 has been detected in a subset of peripheral sensory neurons and dorsal root ganglia. nih.govnih.gov Its presence has also been noted in specific animal cells during developmental regulation. oup.com For instance, it is a major ganglioside in the rat pheochromocytoma cell line, PC12. oup.com
Enzymatic Biosynthesis Pathways of Fucosyl-GM1
The synthesis of Fucosyl-GM1 is a multi-step enzymatic process that occurs within the Golgi apparatus. nih.gov This process relies on the sequential action of several glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to a substrate.
Role of Fucosyltransferases in Fucosyl-GM1 Generation
The final and defining step in the biosynthesis of Fucosyl-GM1 is the addition of a fucose residue to the terminal galactose of the GM1 ganglioside. oup.com This reaction is catalyzed by α1,2-fucosyltransferases. oup.com In humans, two primary enzymes, FUT1 (H enzyme) and FUT2 (Se enzyme), are known to possess this functional capability. oup.comnih.gov
Studies on small cell lung cancer (SCLC) cell lines that express Fucosyl-GM1 have detected the messenger RNA (mRNA) for both FUT1 and FUT2, suggesting that either one or both of these enzymes could be involved in its synthesis. oup.comnih.gov However, further investigation revealed that some of these cell lines have mutations that lead to a loss of function in the FUT2 enzyme. nih.gov This finding points to FUT1 as the primary contributor to the α1,2-fucosylation of GM1 in these cancer cells. oup.comnih.gov
The process of fucosylation itself involves the transfer of a fucose sugar from a donor molecule, which is exclusively GDP-fucose. nih.gov This donor molecule is synthesized in the cytoplasm and then transported into the Golgi apparatus and endoplasmic reticulum. nih.gov
Regulation of Glycosyltransferase Activity and Expression
The expression of Fucosyl-GM1 is not solely dependent on the presence of fucosyltransferases. The availability of its precursor, GM1 ganglioside, is an essential prerequisite. oup.comnih.gov The synthesis of GM1 is a critical step, and the co-transfection of GM1 synthase cDNA along with FUT1 or FUT2 has been shown to significantly enhance the new expression of Fucosyl-GM1. oup.comnih.gov
Furthermore, the activity of other glycosyltransferases can influence the levels of Fucosyl-GM1 expression. For example, GD3 synthase competes with GM1 synthase for a common precursor molecule, GM3. oup.com Therefore, the co-transfection of GD3 synthase cDNA has been observed to decrease the expression levels of Fucosyl-GM1. oup.comnih.gov This demonstrates a competitive relationship in the biosynthetic pathway that can regulate the final output of different gangliosides. The expression of the genes encoding these glycosyltransferases is spatiotemporally regulated at both the transcriptional and post-translational levels. nih.gov
Cellular and Tissue Distribution of Fucosyl-GM1
The distribution of Fucosyl-GM1 is characterized by its limited presence in normal tissues and its heightened expression in certain disease states, making it a subject of intense research.
Expression in Normal Physiological Contexts
In healthy individuals, Fucosyl-GM1 expression is highly restricted. nih.govmdpi.com It is found in a subset of peripheral sensory neurons and dorsal root ganglia. nih.govnih.gov Additionally, sparsely distributed clusters of small round cells in the thymus, spleen, and the lamina propria of the small intestine have been shown to be positive for Fucosyl-GM1. aacrjournals.org Intramural ganglionic cells of the small intestine and islet cells of the pancreas also exhibit some expression. aacrjournals.org However, it is notably absent in normal lung and bronchial tissue. aacrjournals.org
Aberrant Expression in Pathological States
The most significant and widely studied aspect of Fucosyl-GM1 is its aberrant and abundant expression in certain cancers, particularly small cell lung cancer (SCLC). oup.comnih.govnih.govmdpi.com This has led to its consideration as a tumor marker for SCLC. oup.comnih.gov Studies have reported its presence in 67% to over 90% of SCLC tumors. nih.gov The expression of Fucosyl-GM1 in SCLC is often heterogeneous. nih.gov
Beyond SCLC, an accumulation of Fucosyl-GM1 has been observed in the precancerous livers of rats treated with a carcinogen, suggesting a potential role in the development of hepatoma. mdpi.com This accumulation was linked to an increased α1,2-fucosyltransferase activity. mdpi.com Fucosyl-GM1 has also been identified as a potential target antigen in some patients with autoimmune neuropathies, particularly those with sensory nerve involvement. oup.comnih.gov
Table 1: Summary of Fucosyl-GM1 Expression
| Tissue/Cell Type | Expression Level | Condition |
| Peripheral Sensory Neurons | Present | Normal |
| Dorsal Root Ganglia | Present | Normal |
| Thymus | Sparse | Normal |
| Spleen | Sparse | Normal |
| Small Intestine (Lamina Propria) | Sparse | Normal |
| Small Intestine (Intramural Ganglionic Cells) | Present | Normal |
| Pancreas (Islet Cells) | Present | Normal |
| Normal Lung and Bronchus | Absent | Normal |
| Small Cell Lung Cancer (SCLC) | High | Pathological |
| Precancerous Liver (Rat Model) | Increased | Pathological |
Proposed Biological Roles of Fucosyl-GM1
Fucosyl-GM1, a complex glycosphingolipid, is increasingly recognized for its significant roles in cellular processes, particularly in the context of cancer biology. Its restricted expression in normal tissues and heightened presence on the surface of certain cancer cells, such as small cell lung cancer (SCLC), have made it a subject of intensive research. The following sections delve into the proposed biological functions of Fucosyl-GM1, focusing on its involvement in cellular signaling and its interactions with cellular components.
Involvement in Cellular Signaling Pathways
Research has illuminated a distinct role for Fucosyl-GM1 in modulating cellular signaling, particularly in the context of neuronal differentiation. Studies using PC12 pheochromocytoma cells have demonstrated that Fucosyl-GM1 is a key component of lipid membrane microdomains and is involved in neuritogenesis, the outgrowth of neurites. nih.gov The engagement of Fucosyl-GM1, for instance by a specific monoclonal antibody, was shown to induce neurite outgrowth in a dose-dependent manner without affecting cell proliferation. nih.govnih.gov
This Fucosyl-GM1-mediated signaling pathway appears to be separate from that of its precursor, the ganglioside GM1a. While both can promote differentiation in PC12 cells, the morphological outcomes and the underlying molecular mechanisms differ. Treatment that targets Fucosyl-GM1 results in cells with round bodies and thinner processes, whereas engagement of GM1a leads to flattened cell bodies with thicker processes. nih.govnih.gov
Molecular analysis has revealed that the signaling cascade initiated by Fucosyl-GM1 is associated with the Src family of kinases (SFKs), specifically Fyn and Yes. nih.govnih.gov In contrast, this pathway does not involve Src itself, Tropomyosin receptor kinase A (TrkA), or the extracellular-signal-regulated kinases (ERKs), which are known to be downstream of GM1a-induced differentiation. nih.govnih.gov This suggests that Fucosyl-GM1 provides a unique platform for signal transduction, distinct from that of GM1a, and highlights its specific role in orchestrating cellular differentiation events through an SFK-dependent mechanism. nih.gov
Interactions with Endogenous Proteins and Ligands
The biological functions of Fucosyl-GM1 are intrinsically linked to its interactions with other molecules within the cellular environment. While much of the research has focused on its recognition by external agents like antibodies for therapeutic purposes, some insights into its endogenous interactions have been gained.
Evidence suggests that Fucosyl-GM1 can act as a modulator of intracellular signaling cascades by interacting with key enzymes. For instance, studies in PC12 cells have indicated that Fucosyl-GM1, along with GM1, can act as a potent inhibitor of Protein Kinase C (PKC) activity. nih.gov PKC is a family of enzymes crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. By inhibiting PKC, Fucosyl-GM1 can exert significant influence over these fundamental cellular decisions.
The table below summarizes the key molecular interactions of Fucosyl-GM1 that have been identified in research studies.
| Interacting Molecule | Cell/System | Type of Interaction | Functional Outcome |
| Fyn (Src family kinase) | PC12 cells | Signaling Pathway Component | Part of the Fucosyl-GM1-mediated neuritogenesis signaling cascade. nih.govnih.gov |
| Yes (Src family kinase) | PC12 cells | Signaling Pathway Component | Involved in the Fucosyl-GM1-mediated neuritogenesis signaling cascade. nih.govnih.gov |
| Protein Kinase C (PKC) | PC12 cells | Inhibition | Fucosyl-GM1 acts as a potent inhibitor of PKC activity. nih.gov |
It is important to note that while the interaction with externally applied antibodies has been extensively studied to validate Fucosyl-GM1 as a therapeutic target, the full spectrum of its endogenous binding partners remains an active area of investigation. The specific surface proteins or lipids that may form functional complexes with Fucosyl-GM1 in the plasma membrane are yet to be fully elucidated.
Compound Index
Fucosyl Gm1 As a Research Target in Disease Biology
Fucosyl-GM1 as a Tumor-Associated Carbohydrate Antigen (TACA)
Aberrant glycosylation is a recognized hallmark of malignant transformation, leading to the expression of specific carbohydrate structures on the cell surface that can be targeted for diagnosis and therapy. nih.gov Fucosyl-GM1 is one such TACA, a ganglioside that is overexpressed in certain cancers while being virtually absent from most normal adult tissues. mdpi.comnih.gov
Fucosyl-GM1 has been most prominently identified as a highly selective cell surface marker for Small Cell Lung Carcinoma (SCLC), an aggressive neuroendocrine tumor. nih.govnih.gov Immunohistochemical studies have demonstrated the expression of this ganglioside in a high percentage of SCLC tumors. regionh.dk Research findings indicate that Fucosyl-GM1 is expressed in 75% to 90% of SCLC tumors analyzed. regionh.dknih.gov In some studies, combining data from multiple reports showed a prevalence of 68% in SCLC tumor samples. nih.gov
Beyond SCLC, the aberrant expression of Fucosyl-GM1 has also been linked to other malignancies. For instance, an accumulation of α1,2-fucosylated glycolipids, including Fucosyl-GM1, was reported in the precancerous livers of rats treated with a carcinogen, suggesting a potential role in the development of hepatoma. mdpi.comnih.gov
Table 1: Association of Fucosyl-GM1 with Malignancies
| Malignancy | Key Research Findings | Citations |
|---|---|---|
| Small Cell Lung Carcinoma (SCLC) | Expressed in 75-90% of SCLC tumors via immunohistochemistry. regionh.dknih.gov Considered a highly selective surface marker for SCLC. nih.gov | nih.gov, nih.gov, regionh.dk |
| Hepatoma | Accumulation observed in precancerous rat livers, suggesting a role in hepatocarcinogenesis. mdpi.comnih.gov Identified as a potential marker to distinguish hepatocellular carcinoma (HCC) patients from healthy individuals. mdpi.com | mdpi.com, nih.gov |
The expression of Fucosyl-GM1 on cancer cells is a result of specific changes in the activity of glycosyltransferases, the enzymes responsible for synthesizing the carbohydrate portions of glycoconjugates. nih.gov The synthesis of Fucosyl-GM1 involves the addition of a fucose sugar molecule to the GM1 ganglioside precursor. oup.com
This final step is catalyzed by an α1,2-fucosyltransferase. oup.com In humans, two such enzymes, FUT1 and FUT2, are capable of this reaction. oup.comnih.gov Studies in SCLC cell lines revealed that while both FUT1 and FUT2 genes could be detected, FUT1 appears to be the primary contributor to Fucosyl-GM1 synthesis. nih.govnih.gov This is partly because several SCLC cell lines were found to have function-loss mutations in the FUT2 gene. nih.govnih.gov
The expression level of Fucosyl-GM1 is not solely dependent on the presence of the fucosyltransferase. The availability of the GM1 substrate is also a critical factor. nih.gov The expression of Fucosyl-GM1 can be significantly enhanced by the co-expression of the GM1 synthase enzyme. oup.comnih.gov Conversely, the expression can be reduced by the activity of competing enzymes, such as GD3 synthase, which diverts the common ganglioside precursor away from the pathway leading to GM1 synthesis. oup.comnih.gov
Conceptual Framework for Investigating Fucosyl-GM1 as a Biomarker
The ideal biomarker for cancer is one that is highly expressed in tumor tissue with minimal to no expression in healthy tissue, and is detectable in accessible fluids like blood. Fucosyl-GM1 fits this profile, making it a strong candidate for biomarker development. mdpi.com Its high prevalence in SCLC and its restricted expression in normal tissues form the conceptual basis for its investigation. mdpi.comnih.gov
Research has demonstrated that Fucosyl-GM1 can be shed from SCLC cells and is detectable in the sera of patients with the disease. regionh.dknih.gov This opens the possibility of developing blood-based tests for diagnosis or monitoring. A sensitive and quantitative assay method, the scintillation proximity immunoassay (SPA), was developed for this purpose. nih.gov This assay utilizes a specific monoclonal antibody that binds to Fucosyl-GM1, allowing for its precise measurement in serum samples. nih.gov Such a tool is foundational for studies aiming to correlate Fucosyl-GM1 levels with disease stage, progression, and response to therapy. nih.govregionh.dk
Table 2: Conceptual Framework for Fucosyl-GM1 as a Biomarker
| Component | Description | Citations |
|---|---|---|
| Target Antigen | Fucosyl-GM1 ganglioside. | nih.gov |
| Biological Basis | Overexpressed on SCLC tumor cells; shed into circulation. mdpi.comregionh.dk Limited expression in normal tissues. mdpi.comnih.gov | regionh.dk, mdpi.com, nih.gov |
| Sample Source | Tumor tissue (immunohistochemistry), Serum (immunoassays). nih.govregionh.dk | nih.gov, regionh.dk |
| Detection Strategy | Immunoassays using specific monoclonal antibodies (e.g., Scintillation Proximity Assay, ELISA). nih.govnih.gov | nih.gov, nih.gov |
| Potential Application | Differential diagnosis of SCLC, monitoring disease progression, and evaluating patient response to therapy. nih.gov | nih.gov |
Strategies for Researching Fucosyl-GM1 in Immunotherapy Development (preclinical focus)
The tumor-specific expression of Fucosyl-GM1 makes it an attractive target for immunotherapy. mdpi.comnih.gov Preclinical research has focused on developing strategies to generate an immune response against this antigen.
Carbohydrate antigens like Fucosyl-GM1 are typically T-cell independent antigens and are often poorly immunogenic, leading to weak antibody responses that are predominantly of the low-affinity IgM isotype. nih.govresearchgate.net To overcome this, a common strategy is to create a glycoconjugate vaccine by covalently linking the carbohydrate antigen to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH). researchgate.net
The design of these synthetic antigens is critical. Early clinical studies involved vaccinating SCLC patients with a synthetic Fucosyl-GM1-KLH conjugate. researchgate.net This approach was able to induce an antibody response against cancer cells that express Fucosyl-GM1. researchgate.net Another preclinical strategy involves immunizing mice with Fucosyl-GM1 expressing cells or Fucosyl-GM1 conjugates to generate specific monoclonal antibodies, such as the antibody SC134, for therapeutic development. aacrjournals.orgelifesciences.org These antibodies can then be humanized and engineered for improved effector function. nih.govgoogle.com
The creation of the synthetic antigens and other reagents needed for research relies on robust chemical synthesis and conjugation methods. The compound Fucosyl-GM1-β-N-Acetyl-propargyl represents a key innovation in this area. It is a synthetic version of the Fucosyl-GM1 antigen that has been chemically modified to include a propargyl group—a terminal alkyne.
This propargyl group serves as a chemical "handle" for highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows the Fucosyl-GM1 antigen to be easily and covalently attached to various molecules of interest that have been tagged with a complementary azide (B81097) group. This includes:
Carrier proteins (e.g., BSA, KLH): To create well-defined conjugates for immunization and antibody generation, as described in the section above. nih.govresearchgate.net
Solid surfaces: For coating microtiter plates used in Enzyme-Linked Immunosorbent Assays (ELISAs) to screen for and quantify anti-Fucosyl-GM1 antibodies. nih.gov
Sensor chips: For use in techniques like Surface Plasmon Resonance (SPR) to analyze the binding affinity and kinetics of antibodies to Fucosyl-GM1. nih.govelifesciences.org
These glycoconjugate-based tools are essential for the entire preclinical development pipeline, from generating new antibodies to characterizing their specificity and binding properties. For example, Fucosyl-GM1 conjugated to Bovine Serum Albumin (BSA) has been used as a target antigen in SPR analyses to measure the precise association and dissociation rates of newly developed monoclonal antibodies. nih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name | Description |
|---|---|
| Fucosyl-GM1 | A fucosylated monosialotetrahexosylganglioside; a tumor-associated carbohydrate antigen. |
| This compound | A chemically synthesized derivative of Fucosyl-GM1 containing a propargyl group for use in click chemistry conjugation. |
| GM1 | The ganglioside precursor to Fucosyl-GM1. |
| GD3 | A ganglioside whose synthesis competes with that of Fucosyl-GM1. |
| Keyhole Limpet Hemocyanin (KLH) | A large, immunogenic protein used as a carrier in conjugate vaccines. |
| Bovine Serum Albumin (BSA) | A protein often used to create conjugates for immunoassays and other research applications. |
Chemical Synthesis and Derivatization of Fucosyl Gm1 and Its Analogs
Methodologies for Fucosyl-GM1 Core Structure Synthesis
The creation of the Fucosyl-GM1 core, a complex hexasaccharide linked to a ceramide lipid, requires intricate synthetic approaches. Scientists have successfully employed both chemoenzymatic and total chemical synthesis to build this challenging structure.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific steps in a chemical synthesis sequence, which is particularly advantageous for complex glycan assembly. The biosynthesis of Fucosyl-GM1 involves the sequential action of several glycosyltransferases. nih.govoup.com The final step is the α1,2-fucosylation of the terminal galactose of the GM1 ganglioside. oup.com
Studies have shown that both α1,2-fucosyltransferase 1 (FUT1) and FUT2 can catalyze this final fucosylation step to generate Fucosyl-GM1. nih.govoup.com However, research on SCLC cell lines suggests that FUT1 is the primary enzyme responsible for its synthesis in these cancer cells. nih.gov The synthesis is dependent on the availability of the precursor, GM1, and can be influenced by competing enzymes like GD3 synthase, which diverts the common precursor GM3 away from the GM1 synthesis pathway. oup.com
A divergent chemoenzymatic strategy has been described for the synthesis of complex N-glycans, which could be conceptually applied to gangliosides. This approach uses a chemically synthesized, orthogonally protected core structure that is then elaborated by a panel of specific glycosyltransferases to build the final asymmetrical glycan. nih.gov Furthermore, specific enzymes like fucosidases can be used to selectively remove fucose units, offering a method to create both fucosylated and non-fucosylated versions of a glycan from a common precursor. nih.gov
Total Chemical Synthesis Strategies for Complex Glycosphingolipids
Total chemical synthesis provides a powerful alternative for accessing complex glycosphingolipids like Fucosyl-GM1, offering complete control over the structure and allowing for the introduction of non-natural modifications. A notable achievement in this area is the reactivity-based one-pot synthesis of the Fuc-GM1 glycoside. pnas.org
Introduction of Bioorthogonal Functionalities: The Propargyl Moiety
To study the biological roles of glycoconjugates like Fucosyl-GM1 in their native environment, researchers often introduce small, inert chemical handles that can undergo specific ligation reactions. The propargyl group, containing a terminal alkyne, is a prime example of such a bioorthogonal functionality. acs.orgwikipedia.org
Rationale for Alkyne Tagging in Glycoconjugate Synthesis
The introduction of an alkyne group into a biomolecule is a cornerstone of bioorthogonal chemistry. nih.gov This strategy operates on a two-step principle: first, a biomolecule is metabolically or enzymatically labeled with a chemically-tagged precursor (the alkyne), and second, this tag is detected through a highly specific reaction with a complementary probe, often a fluorescent azide (B81097). nih.govresearchgate.net
The key advantages of using an alkyne tag are:
Bioorthogonality : Neither the alkyne nor its azide reaction partner are typically found in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes. glenresearch.com
Small Size : The alkyne group is small and minimally perturbing, reducing the likelihood that it will alter the biological activity or distribution of the labeled molecule. nih.gov
Unique Spectroscopic Signature : The alkyne bond has a characteristic Raman scattering signal in a "silent" region of the cellular spectrum (1800–2800 cm⁻¹), allowing for sensitive and background-free detection through techniques like alkyne-tag Raman imaging (ATRI). nih.govrsc.orgnih.gov
Versatile Reactivity : The terminal alkyne readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and specific ligation method. nih.govcreative-biolabs.com
This approach has been used to label various glycoconjugates, including glycoproteins and glycosphingolipids, to visualize their localization and dynamics in living cells. ebi.ac.uknih.gov
Synthetic Routes for Fucosyl-GM1-β-N-Acetyl-propargyl Conjugates
The synthesis of this compound involves the specific introduction of a propargyl group onto the molecule. While direct synthesis of this specific conjugate is not detailed in the provided results, general methods for propargylation of biomolecules are well-established.
The propargyl group (HC≡C−CH₂−) can be introduced onto various functional groups, including hydroxyls, amines, and carboxyls. nih.govwikipedia.org A common method for propargylating a hydroxyl group is the Williamson ether synthesis, which typically uses a base and propargyl bromide. nih.gov However, for base-sensitive molecules, acid-promoted methods using dicobalt hexacarbonyl-stabilized propargylium ions (the Nicholas reaction) offer a milder alternative. nih.gov The synthesis of propargyl derivatives can also be achieved using various reagents, including propargyl-boron compounds and organozinc reagents, or by reacting lithiated propynoates with carbonyl compounds. mdpi.com
In the context of Fucosyl-GM1, the propargyl group would likely be introduced at the anomeric position of the reducing-end N-acetylglucosamine (GlcNAc) or another suitable position on the glycan or ceramide portion through a carefully planned synthetic sequence, potentially as part of the total synthesis strategy.
Bioconjugation Chemistries for this compound
Once synthesized, this compound serves as a platform for a variety of bioconjugation reactions, primarily through its terminal alkyne handle. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). glenresearch.comcreative-biolabs.com
The CuAAC reaction is a highly efficient "click" reaction that forms a stable triazole ring by joining an alkyne with an azide. beilstein-journals.org This reaction is characterized by its high yield, mild reaction conditions (often performed in aqueous solutions at neutral pH), and tolerance of a wide range of functional groups, making it ideal for use in complex biological environments. glenresearch.comcreative-biolabs.comnih.gov
Key features of CuAAC for bioconjugation include:
High Specificity : The reaction is highly selective for azides and alkynes, preventing off-target labeling of other biomolecules. creative-biolabs.comnih.gov
Biocompatibility : While early methods raised concerns about copper toxicity, the development of copper(I)-stabilizing ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA), has significantly improved the biocompatibility of the reaction, allowing for its use in living systems. glenresearch.comnih.govcreative-biolabs.com
Versatility : The azide partner can be attached to a wide array of reporter molecules, including fluorophores for imaging, biotin (B1667282) for affinity purification, or other tags for functional studies.
This allows researchers to use the alkyne-tagged Fucosyl-GM1 to "click" on a desired probe, enabling the visualization of the ganglioside's distribution in cell membranes, its trafficking within the cell, and its interactions with other molecules, thereby providing critical insights into its biological function. ebi.ac.ukacs.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its reliability, high yield, and exceptional specificity. rsc.orgresearchgate.net This reaction involves the [3+2] cycloaddition between a terminal alkyne, such as the one present in this compound, and an azide-functionalized molecule. The reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently at mild, biocompatible conditions. atdbio.com
The mechanism proceeds through the formation of a copper(I) acetylide intermediate. rsc.orgresearchgate.net To maintain copper in its catalytically active Cu(I) oxidation state, a reducing agent, most commonly sodium ascorbate, is included in the reaction mixture. nih.gov However, this can generate reactive oxygen species, which may damage sensitive biomolecules. To mitigate this, copper-binding ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline (B157979) disulfonate are often employed. These ligands not only protect the integrity of the reactants but also accelerate the reaction. researchgate.netnih.gov
The result of the CuAAC reaction is a chemically stable 1,4-disubstituted 1,2,3-triazole ring that covalently links the Fucosyl-GM1 moiety to the desired molecular partner (e.g., a fluorescent dye, a toxin, or an immunogenic protein). atdbio.comrsc.org This method's robustness and orthogonality make it a premier choice for conjugating Fucosyl-GM1 analogs in controlled, in vitro settings. rsc.org
| Feature | Description |
| Reactants | This compound (terminal alkyne) + Azide-modified molecule (e.g., probe, tag) |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate) nih.govnih.gov |
| Key Additives | Accelerating/stabilizing ligands (e.g., TBTA, bathophenanthroline) researchgate.netnih.gov |
| Solvent | Typically aqueous buffers, often with a co-solvent like t-BuOH or DMSO nih.gov |
| Conditions | Mild, often at room temperature and neutral pH aatbio.com |
| Product | Stable 1,4-disubstituted 1,2,3-triazole linkage |
| Key Advantage | High efficiency, reaction speed, and regioselectivity atdbio.com |
Metal-Free Click Chemistry and Strain-Promoted Cycloadditions
While highly effective, the use of a copper catalyst in CuAAC can be problematic for applications in living systems due to the metal's inherent cytotoxicity. nih.gov This limitation spurred the development of metal-free click chemistry alternatives, the most prominent of which is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov
SPAAC operates on the principle of using a highly strained, and therefore highly reactive, cyclooctyne (B158145) derivative instead of a simple terminal alkyne like a propargyl group. atdbio.comnih.gov The ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO), provides the necessary activation energy to drive the cycloaddition with an azide without the need for a catalyst. atdbio.comglenresearch.com The reaction proceeds readily under physiological conditions, making it truly bioorthogonal and ideal for modifying biomolecules on the surface of living cells or even within organisms. nih.gov
To utilize SPAAC for Fucosyl-GM1, a synthetic strategy different from this compound is required. Researchers would typically synthesize an azide-functionalized Fucosyl-GM1 analog. This molecule could then be reacted with a probe or drug that has been modified with a strained cyclooctyne like DBCO. glenresearch.com This "role reversal" allows for the benefits of metal-free conjugation to be applied to the study of Fucosyl-GM1 in biologically complex and sensitive environments. nih.gov
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Required: Copper(I) rsc.org | Not Required nih.gov |
| Alkyne Partner | Terminal Alkyne (e.g., Propargyl) | Strained Cyclooctyne (e.g., DBCO) atdbio.comglenresearch.com |
| Toxicity | Potential cytotoxicity from copper catalyst nih.gov | Generally non-toxic, suitable for in vivo use nih.gov |
| Reaction Speed | Very fast with catalyst and ligands | Generally slower than CuAAC, but can be enhanced by tuning cyclooctyne structure rsc.org |
| Application | In vitro bioconjugation, material science | Live-cell imaging, in vivo applications nih.govnih.gov |
Formation of Glycoconjugate Probes for Research Applications
The ability to attach Fucosyl-GM1 to other molecules via click chemistry is instrumental in creating a wide array of glycoconjugate probes. These probes are essential tools for investigating the ganglioside's distribution, function, and therapeutic potential, particularly in the context of small-cell lung cancer (SCLC), where it is an established tumor-associated antigen. nih.gov
Using the CuAAC or SPAAC reactions, Fucosyl-GM1 analogs can be conjugated to various functional molecules:
Fluorescent Dyes: Attaching fluorophores (e.g., fluorescein, rhodamine, or cyanine (B1664457) dyes) allows for the direct visualization of Fucosyl-GM1 on cell surfaces or within tissues using fluorescence microscopy. This can be used to study receptor trafficking, internalization, and localization in cancer cells. researchgate.net
Affinity Tags: Conjugation to biotin enables the isolation and purification of Fucosyl-GM1-binding proteins from complex biological lysates. The resulting biotinylated probe can be captured on streptavidin-coated beads, pulling down interacting partners for identification by mass spectrometry.
Immunogenic Carriers: Linking the Fucosyl-GM1 hapten to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH), is a key strategy in the development of anticancer vaccines. nih.gov The resulting glycoconjugate is designed to elicit a robust immune response against the Fucosyl-GM1 antigen, thereby targeting cancer cells for destruction by the immune system. nih.gov
Drug Payloads: For therapeutic applications, Fucosyl-GM1 analogs can be clicked to cytotoxic drugs. This creates an antibody-drug conjugate (ADC)-like molecule that can selectively target and deliver a potent therapeutic agent to cancer cells overexpressing the Fucosyl-GM1 antigen.
The selection between CuAAC and SPAAC for creating these probes depends entirely on the intended application. CuAAC is often sufficient for the bulk synthesis of vaccine components or probes for in vitro assays, while SPAAC is the superior method for experiments involving live cells or whole organisms. rsc.orgnih.gov
| Probe Type | Functional Moiety Attached | Click Reaction | Research Application |
| Imaging Probe | Fluorescent Dye (e.g., Cy5, FITC) | CuAAC or SPAAC | Visualizing Fucosyl-GM1 on cancer cells; tracking receptor dynamics. researchgate.net |
| Affinity Probe | Biotin | CuAAC or SPAAC | Identifying Fucosyl-GM1 binding partners; pull-down assays. |
| Vaccine Construct | Carrier Protein (e.g., KLH) | CuAAC or other methods | Eliciting an anti-tumor immune response against SCLC. nih.gov |
| Targeted Therapeutic | Cytotoxic Drug | CuAAC or SPAAC | Selective delivery of chemotherapy to Fucosyl-GM1-expressing tumors. |
Applications of Fucosyl Gm1 β N Acetyl Propargyl in Chemical Biology and Glycoscience
Development of Glycan Probes for Protein-Glycan Interactions
The interactions between glycans and proteins are fundamental to a vast range of biological processes. The development of synthetic glycan probes equipped with chemical reporters has revolutionized the study of these often weak and transient interactions. nih.gov Fucosyl-GM1-β-N-Acetyl-propargyl serves as such a probe, where the fucosylated glycan portion acts as the recognition element and the propargyl group functions as the reporter for detection and analysis.
Identifying the specific proteins that bind to Fucosyl-GM1 in a complex biological mixture is crucial for understanding its function. This compound is an ideal tool for this purpose in a strategy known as chemical proteomics or activity-based protein profiling (ABPP). nih.gov
The general workflow involves incubating the propargyl-modified probe with a cell lysate or tissue extract. The probe will bind to its cognate glycan-binding proteins (GBPs), such as lectins or antibodies. Following this interaction, a reporter tag containing an azide (B81097) group, such as azide-biotin, is added. A click chemistry reaction then covalently links the biotin (B1667282) tag to the probe, and by extension, to the protein it is bound to. The biotinylated protein-probe complexes can then be selectively enriched from the complex mixture using streptavidin-coated beads. Finally, the captured proteins are identified and quantified using mass spectrometry. This approach allows for a proteome-wide survey of potential Fuc-GM1 interactors.
Table 1: Hypothetical Profiling of Fuc-GM1 Binding Partners using a Propargyl Probe
| Step | Description | Purpose |
|---|---|---|
| 1. Incubation | This compound is added to a cell lysate. | Probe binds to target glycan-binding proteins (GBPs). |
| 2. Click Reaction | Azide-Biotin and copper catalyst are added. | Covalently attach a biotin handle to the probe-protein complex. |
| 3. Enrichment | The mixture is passed over streptavidin-coated beads. | Isolate biotinylated complexes from the lysate. |
| 4. Elution & Digestion | Captured proteins are released from the beads and digested into peptides. | Prepare proteins for mass spectrometry analysis. |
| 5. Mass Spectrometry | Peptides are analyzed by LC-MS/MS. | Identify and quantify the specific GBPs that bound the Fuc-GM1 probe. |
Glycans on the cell surface are key mediators of cell-cell recognition and adhesion. The Fucosyl-GM1 ganglioside, when present on a cell surface, can participate in these interactions. By using this compound, researchers can create model systems to study these events. For instance, the probe can be incorporated into the membrane of liposomes or coated onto a surface. These probe-functionalized surfaces can then be used in cell adhesion assays to identify which cell types bind to Fucosyl-GM1. The strength and specificity of this binding can be quantified, providing insight into how Fuc-GM1-expressing cells might interact with their environment. The propargyl group allows for fluorescent labeling (via click chemistry with an azide-fluorophore) of these surfaces to visualize and quantify the adhesion events.
Investigating Glycolipid Dynamics and Localization in Cellular Systems
Understanding where a glycolipid like Fucosyl-GM1 resides within a cell and how it moves is key to deciphering its function. The propargyl handle on this compound makes it an excellent tool for metabolic labeling and subsequent visualization.
Researchers can introduce this compound to living cells in culture. As a lipid, it can integrate into the cellular membranes. After a period of incorporation, the cells can be fixed, and the location of the probe can be visualized using fluorescence microscopy. nih.gov This is achieved by permeabilizing the cells and initiating a click reaction between the incorporated propargyl-probe and an azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488). nih.gov The dye becomes covalently attached to the glycolipid, allowing for high-resolution imaging of its subcellular distribution. This method can reveal if the ganglioside is concentrated in specific membrane domains, such as lipid rafts, or localized to particular organelles.
Table 2: Components for Click Chemistry-Based Cellular Imaging
| Component | Role | Example |
|---|---|---|
| Metabolic Label | The probe that is incorporated into the cell. | This compound |
| Visualization Tag | A small molecule with an azide handle and a fluorescent reporter. | Azide-Alexa Fluor 488, Azide-TAMRA |
| Catalyst System | Reagents that catalyze the azide-alkyne cycloaddition. | Copper(I) sulfate (B86663), a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., TBTA). |
| Imaging Platform | The instrument used to visualize the fluorescent signal. | Confocal Fluorescence Microscope |
Beyond static imaging, the probe enables the study of dynamic processes. Using a pulse-chase approach, cells can be briefly exposed ("pulsed") with this compound. The probe is then "chased" over time as it is trafficked through the cell's secretory and endocytic pathways. By fixing cells at different time points and performing the click reaction with a fluorescent tag, one can create a spatiotemporal map of the glycolipid's journey from the Golgi apparatus to the plasma membrane and its potential internalization and recycling. This provides critical information on the lifecycle and regulation of gangliosides within the cell.
Target Identification and Validation Using Activity-Based Probes
The application of this compound as an activity-based probe (ABP) provides a powerful method for identifying and validating the proteins that functionally interact with it in a native biological context. nih.gov Unlike simple affinity pull-downs, the ABP approach, coupled with the covalent nature of the click reaction, captures even transient or weak interactions and provides a snapshot of the "active" binding partners at a specific moment.
Once a candidate protein is identified through the profiling methods described in section 5.1.1, the probe can be used for validation. For example, if a specific enzyme or receptor is hypothesized to bind Fuc-GM1, experiments can be designed where this protein (in purified form or in a cellular context) is incubated with the this compound probe. Subsequent reaction with an azide-reporter tag (e.g., azide-biotin for Western blot detection or azide-fluorophore for in-gel fluorescence) will covalently label the target protein if, and only if, it binds to the Fuc-GM1 probe. The covalent nature of this labeling makes the identification robust and allows for stringent purification and analysis, confirming the protein as a bona fide Fuc-GM1 interactor.
Proteomic Approaches for Glycolipid-Interacting Proteins
A primary application of this compound is in the identification of its binding partners on the cell surface and within the cell. The "click" functionality allows for a powerful proteomic screening strategy. In a typical experimental setup, cells are treated with the propargyl-functionalized glycolipid, which integrates into the cell membrane, mimicking the natural presentation of Fucosyl-GM1. Following incubation, the cells are lysed, and the alkyne-tagged glycolipid, along with any interacting proteins, is covalently linked to an azide-modified biotin tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
The biotinylated complexes can then be selectively enriched from the complex protein lysate using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified using mass spectrometry-based proteomics. This unbiased approach allows for the discovery of a wide range of potential interacting partners, from cell surface receptors to intracellular signaling molecules that may be recruited to glycolipid-rich membrane domains.
Table 1: Representative Proteomic Workflow for Identifying Fucosyl-GM1 Interacting Proteins
| Step | Description | Purpose |
| 1. Cellular Labeling | Cells of interest (e.g., SCLC cell lines) are incubated with this compound. | Incorporation of the chemical probe into cellular membranes. |
| 2. Cell Lysis | Labeled cells are lysed to release proteins and protein-glycolipid complexes. | Solubilization of cellular components for subsequent biochemical steps. |
| 3. Click Reaction | The cell lysate is reacted with an azide-biotin tag in the presence of a copper catalyst. | Covalent attachment of a biotin handle to the glycolipid probe and its binding partners. |
| 4. Affinity Purification | The biotinylated complexes are captured using streptavidin-coated beads. | Enrichment of the probe and its interacting proteins. |
| 5. Elution and Digestion | The bound proteins are eluted from the beads and digested into peptides. | Preparation of the protein sample for mass spectrometry analysis. |
| 6. Mass Spectrometry | The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Identification and quantification of the enriched proteins. |
| 7. Data Analysis | The mass spectrometry data is processed to identify proteins that are specifically enriched in the presence of the Fucosyl-GM1 probe compared to controls. | Generation of a list of candidate Fucosyl-GM1-interacting proteins. |
Functional Characterization of Identified Binding Partners
The identification of a list of potential interacting proteins is the first step in understanding the functional significance of Fucosyl-GM1. Subsequent validation and characterization are crucial to confirm the biological relevance of these interactions. A variety of biochemical and cell-based assays can be employed for this purpose. For instance, co-immunoprecipitation using antibodies against the candidate proteins can validate the interaction with Fucosyl-GM1 in a more native context.
Furthermore, techniques like surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics between purified candidate proteins and Fucosyl-GM1. nih.gov To understand the functional consequences of these interactions, researchers can use techniques such as RNA interference (RNAi) or CRISPR-Cas9 to deplete the identified binding partners in cancer cells and observe the effects on cell behavior, including proliferation, adhesion, migration, and signaling.
Modulation of Biological Processes by Synthetic Fucosyl-GM1 Analogs (Mechanistic Studies)
Synthetic analogs like this compound are not only tools for discovery but also reagents for probing the mechanistic underpinnings of glycolipid function. By introducing a well-defined, structurally similar molecule into a biological system, researchers can dissect the specific roles of Fucosyl-GM1 in various cellular processes.
Exploration of Glycolipid-Mediated Signaling Pathways
Glycolipids are known to cluster in specialized membrane microdomains, often referred to as lipid rafts, where they can modulate the activity of transmembrane receptors and intracellular signaling proteins. The introduction of synthetic Fucosyl-GM1 analogs can be used to study their impact on these signaling hubs. For example, by treating cells with this compound and then stimulating a particular signaling pathway (e.g., with a growth factor), researchers can use the "click" functionality to visualize the co-localization of the glycolipid with activated signaling components.
Moreover, the effect of the synthetic analog on the phosphorylation status of key signaling proteins, such as kinases and their substrates, can be assessed by western blotting or phospho-proteomics. These studies can reveal whether Fucosyl-GM1 plays a role in potentiating or inhibiting specific signaling cascades that are critical for cancer cell survival and proliferation. While the precise pathways modulated by Fucosyl-GM1 are still under active investigation, related gangliosides are known to influence pathways involving protein kinase C (PKC) and other key signaling nodes.
Studies in Cellular Models of Disease Progression
The overexpression of Fucosyl-GM1 on SCLC cells suggests its involvement in the pathophysiology of this aggressive cancer. nih.govnih.gov Cellular models of disease, such as SCLC cell lines grown in culture, provide a tractable system to investigate the role of this glycolipid in tumor progression. By supplementing these cells with this compound, researchers can study its effects on cancer-related phenotypes.
For example, assays for cell proliferation, migration, and invasion can be performed in the presence or absence of the synthetic glycolipid to determine its contribution to these malignant traits. The propargyl tag also allows for the tracking of the glycolipid's fate within the cell, providing insights into its trafficking and metabolism in the context of the disease state. These studies are instrumental in validating Fucosyl-GM1 as a therapeutic target and can inform the development of novel treatment strategies, such as antibody-drug conjugates or immunotherapies, aimed at selectively eliminating Fucosyl-GM1-expressing cancer cells. nih.govnih.gov
Advanced Analytical Techniques for Fucosyl Gm1 and Its Derivatives
Mass Spectrometry-Based Characterization of Synthetic Glycoconjugates
Mass spectrometry (MS) stands as a cornerstone technology for the analysis of glycans and glycoconjugates due to its high sensitivity, accuracy, and ability to provide detailed structural information from minute sample amounts. nih.govnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed, often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. sigmaaldrich.comyoutube.com
Structural Elucidation and Purity Assessment
The synthesis of a complex glycoconjugate like Fucosyl-GM1-β-N-Acetyl-propargyl requires rigorous quality control to ensure the correct structure and high purity. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose. nih.govnih.gov The chromatographic separation resolves the target compound from starting materials, by-products, and other impurities, while the mass spectrometer provides precise mass-to-charge ratio (m/z) measurements, confirming the molecular weight of the synthetic product.
For instance, in the analysis of synthetic glucagon, a mass balance approach combining various techniques including LC-MS was used to accurately determine purity by quantifying impurities separately. nih.gov Similarly, for this compound, HPLC-MS would be employed to verify its molecular weight and assess the homogeneity of the sample. The purity is often determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.
Table 1: Illustrative Data for Purity Assessment of a Synthetic Glycoconjugate by HPLC-MS
| Parameter | Value |
| Expected [M+H]⁺ (m/z) | [Calculated Mass + 1.0078] |
| Observed [M+H]⁺ (m/z) | [Experimentally Determined Mass] |
| Purity by HPLC (%) | >95% |
This table is illustrative. Actual values would be determined experimentally.
Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of glycoconjugates. nih.gov In an MS/MS experiment, the parent ion of the glycoconjugate is isolated and fragmented through collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions provide a wealth of structural information, including the sequence of monosaccharides, the presence of modifications like fucosylation and N-acetylation, and details about the lipid moiety. nih.gov For this compound, characteristic fragment ions would confirm the presence of the fucose, sialic acid, and the propargyl group.
Identification of Glycan Linkages and Modifications
Determining the specific linkages between monosaccharide units is critical, as different linkages can result in vastly different biological activities. MS/MS analysis, particularly with optimized fragmentation energies, can reveal linkage-specific fragment ions. nih.gov For fucosylated glycans, specific Y-ions generated during CID can differentiate between outer arm and core fucosylation. nih.gov While Fucosyl-GM1 has a defined fucosylation on the terminal galactose, this methodology is crucial for confirming the regiospecificity of the fucosylation in the synthetic product.
The fragmentation patterns of C-glycosides, which have a carbon-carbon bond between the sugar and the aglycone, show characteristic water loss followed by retro-Diels-Alder (RDA) reactions and alpha cleavage in the sugar moiety. mdpi.com Although the glycosidic bonds in Fucosyl-GM1 are O-glycosidic, the principles of analyzing fragmentation patterns to deduce structural features are similar. The presence of the propargyl group introduces a unique fragmentation signature that would be monitored. The fragmentation of the N-acetyl-propargyl moiety would produce specific ions, confirming its successful conjugation to the GM1 backbone.
Table 2: Expected MS/MS Fragment Ions for this compound
| Fragment Ion | Description |
| [M - Fucose + H]⁺ | Loss of the terminal fucose residue |
| [M - Sialic Acid + H]⁺ | Loss of the sialic acid residue |
| Y- and B-ions | Ions resulting from glycosidic bond cleavages, revealing the oligosaccharide sequence |
| Ceramide-related ions | Ions characteristic of the lipid backbone |
| Propargyl-specific ions | Fragment ions indicating the presence and structure of the N-acetyl-propargyl modification |
This table is illustrative. Specific m/z values would depend on the exact mass and charge state of the parent ion.
Spectroscopic Methods for Conformational and Interaction Analysis (e.g., NMR, Fluorescence)
Spectroscopic techniques are invaluable for probing the three-dimensional structure of this compound in solution and for monitoring its interactions with biological partners.
Fluorescence spectroscopy is a highly sensitive technique for studying molecular interactions. nih.gov While Fucosyl-GM1 itself is not fluorescent, the propargyl group allows for its conjugation to a fluorescent probe via click chemistry. Alternatively, interactions can be studied using intrinsic protein fluorescence (e.g., tryptophan) or by using fluorescently labeled binding partners. Changes in fluorescence intensity, emission wavelength, or polarization upon binding can provide quantitative information about the interaction. For example, the binding of cholera toxin to a pyrene-labeled GM1 analogue has been monitored by the changes in the pyrene's fluorescence properties. nih.gov Similar approaches can be used to study the interactions of this compound with its target proteins.
Biochemical and Biophysical Assays for Interaction Studies
A variety of biochemical and biophysical assays are available to characterize and quantify the interactions of Fucosyl-GM1 and its derivatives with proteins and other biomolecules.
Glycan Microarray-Based Profiling
Glycan microarrays are a high-throughput platform for screening the interactions of a library of glycans with a specific protein. nih.govnih.gov In this technique, a collection of different glycans, which could include Fucosyl-GM1 and its derivatives, are immobilized on a solid surface. The array is then incubated with a fluorescently labeled protein of interest, and the binding is detected by fluorescence scanning. This allows for the rapid identification of specific glycan ligands for a given protein and can provide semi-quantitative information about binding affinities. A "shotgun" glycomics approach can be used where glycosphingolipids are derivatized with a fluorescent tag, separated, and printed on a microarray to identify ligands for glycan-binding proteins. nih.gov this compound, with its propargyl handle, is readily amenable to immobilization on appropriately functionalized microarray surfaces for such interaction studies.
Quantitative Binding Assays (e.g., Fluorescence Polarization, ITC, BLI)
To obtain precise quantitative data on binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS), several biophysical techniques are employed.
Fluorescence Polarization (FP) is a solution-based technique that measures the change in the tumbling rate of a small fluorescent molecule upon binding to a larger molecule. glycopedia.eursc.orgnih.gov To apply this to this compound, the compound would first be labeled with a fluorophore. The labeled glycoconjugate would have a low FP value in solution. Upon binding to a larger protein, the complex tumbles more slowly, resulting in an increase in the FP signal. By titrating the protein into a solution of the fluorescently labeled glycoconjugate, a binding curve can be generated from which the dissociation constant (Kd) can be determined.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govnih.govyoutube.com In an ITC experiment, a solution of a ligand (e.g., this compound) is titrated into a solution containing the binding partner (e.g., a protein). The resulting heat changes are measured, and from the titration curve, the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH) can be determined in a single experiment. nih.gov This provides a complete thermodynamic profile of the interaction.
Biolayer Interferometry (BLI) is a label-free optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate. biomembranes.nlnih.govresearchgate.net In a typical BLI experiment, a ligand (e.g., a biotinylated version of this compound) is immobilized on the biosensor tip. The tip is then dipped into solutions containing different concentrations of the analyte (the binding protein). The association and dissociation of the analyte are monitored in real-time, allowing for the determination of the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Table 3: Comparison of Quantitative Binding Assays
| Technique | Principle | Information Obtained | Throughput |
| Fluorescence Polarization (FP) | Change in tumbling rate of a fluorescent molecule upon binding | Kd | High |
| Isothermal Titration Calorimetry (ITC) | Measurement of heat changes upon binding | Kd, n, ΔH, ΔS | Low to Medium |
| Biolayer Interferometry (BLI) | Change in optical interference upon binding/dissociation | Kd, kon, koff | Medium to High |
Future Directions and Emerging Research Avenues
Advancements in Stereoselective Glycosylation and Glycoconjugate Synthesis
The synthesis of complex glycoconjugates like Fucosyl-GM1-β-N-Acetyl-propargyl is a formidable challenge in organic chemistry. The creation of specific glycosidic bonds with precise stereochemistry is crucial for biological activity.
Recent progress in stereoselective glycosylation methods is pivotal for the synthesis of Fuc-GM1 and its derivatives. nih.govresearchgate.net The development of novel catalysts, including acid-base and boronic ester modulated systems, has improved the efficiency and stereoselectivity of glycosylation reactions. nih.gov For instance, the use of gold-based catalysts has shown promise in achieving 1,2-trans selective glycosylation. nih.gov These advancements are critical for producing sufficient quantities of this compound for research and potential therapeutic development.
Furthermore, the synthesis of glycoconjugates, where the carbohydrate moiety is linked to other molecules like proteins or lipids, is a key area of development. nih.gov The propargyl group in this compound allows for its efficient conjugation to various molecular entities through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This facilitates the creation of sophisticated research tools and potential drug delivery systems.
Elucidating Underexplored Biological Roles of Fucosyl-GM1
While the association of Fuc-GM1 with cancer is well-established, its precise biological functions are still largely unknown. nih.gov Understanding these roles is crucial for optimizing its use as a therapeutic target. nih.gov
Research suggests that Fuc-GM1 may be involved in modulating intracellular signaling pathways. nih.gov For example, studies have indicated that Fuc-GM1 and its precursor, GM1, can inhibit protein kinase C (PKC) activity. nih.gov The aberrant expression of Fuc-GM1 in cancer cells is linked to changes in the expression of glycosyltransferases, the enzymes responsible for its synthesis. nih.govoup.com In humans, two primary α1,2-fucosyltransferases, FUT1 and FUT2, are potentially involved in Fuc-GM1 biosynthesis. nih.govnih.gov Studies in SCLC cell lines suggest that FUT1 is the key enzyme for Fuc-GM1 synthesis in this context. nih.govnih.gov
The overexpression of Fuc-GM1 may contribute to the malignant characteristics of cancer cells, including their metastatic potential. nih.gov Further investigation into how Fuc-GM1 influences cell adhesion, recognition, and signal transduction is a critical area of future research. nih.gov
Innovative Applications of this compound in Glycomedicine Research Tools
The unique structure of this compound makes it an invaluable tool in glycomedicine, particularly in the development of diagnostics and therapeutics.
The propargyl group enables the attachment of Fuc-GM1 to various platforms, such as microarrays or nanoparticles, for high-throughput screening and diagnostic assays. This can be used to detect anti-Fuc-GM1 antibodies in patient sera, which could serve as a biomarker for SCLC. oup.com
In the therapeutic arena, this compound can be used to develop targeted cancer therapies. For example, it can be conjugated to toxins or imaging agents to specifically target and eliminate or visualize cancer cells expressing Fuc-GM1. nih.gov Furthermore, it is instrumental in the design of cancer vaccines. By conjugating this compound to an immunogenic carrier protein, it is possible to elicit a robust immune response against Fuc-GM1-expressing tumors. nih.gov
Recent preclinical studies have shown the potent antitumor activity of antibodies targeting Fuc-GM1. aacrjournals.orgnih.govnih.gov A monoclonal antibody, BMS-986012, which binds to Fuc-GM1, has demonstrated significant efficacy in preclinical models of SCLC and is currently in clinical trials. nih.govoncologypipeline.com The development of such targeted therapies highlights the potential of Fuc-GM1 as a therapeutic target. oncologypipeline.com
Integration with Systems Glycobiology and Proteomics for Comprehensive Understanding
To gain a holistic understanding of the role of Fuc-GM1 in health and disease, it is essential to integrate glycomic data with other "omics" data, particularly proteomics. Systems glycobiology aims to understand the function of glycans in the context of the entire biological system. neb.comneb.com
Proteomics, the large-scale study of proteins, can identify the specific glycoproteins that may interact with or be influenced by Fuc-GM1. nih.gov The structural characterization of glycans and glycosylated proteins is crucial for understanding central biological processes. neb.comneb.com Analytical techniques such as mass spectrometry are vital for defining the composition of glycoconjugates. neb.comneb.com
By combining glycomic and proteomic approaches, researchers can unravel the complex interplay between Fuc-GM1 and the cellular machinery. nih.gov This integrated approach can provide insights into how aberrant fucosylation contributes to disease pathogenesis and can help identify novel therapeutic targets and biomarkers. For instance, understanding which proteins are fucosylated in cancer cells can open new avenues for therapeutic intervention. nih.gov
The study of Fucosyl-GM1 and its propargyl-modified derivative is a rapidly evolving field with immense potential. Continued advancements in synthesis, a deeper understanding of its biological roles, innovative applications in glycomedicine, and integration with systems-level approaches will undoubtedly pave the way for novel diagnostics and therapies for diseases like SCLC.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting Fucosyl-GM1-β-N-Acetyl-propargyl in biological samples?
- Methodological Answer: ELISA and mass spectrometry (LC-MS/MS) are primary methods. ELISA offers high specificity for glycan epitopes, while LC-MS/MS enables quantitative analysis of intact glycolipids. For tissue samples, immunohistochemistry with monoclonal antibodies targeting the fucosylated epitope is recommended. Ensure validation using knockout cell lines to confirm specificity .
Q. How does the propargyl group in this compound influence its chemical reactivity and biological interactions?
- Methodological Answer: The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for tagging or functionalizing the molecule in metabolic labeling studies. This modification enhances tracking in cellular uptake assays without disrupting the glycan’s recognition by lectins or antibodies. Comparative studies with non-propargylated analogs are critical to isolate the propargyl group’s effects .
Q. What is the structural basis for this compound’s role as a biomarker in cancer research?
- Methodological Answer: The α1,2-fucosylation on GM1 ganglioside correlates with tumor progression by modulating cell adhesion and signaling. Structural analysis via NMR or cryo-EM can reveal how fucosylation alters membrane topology. Pair this with knock-in/knockout models to validate biomarker specificity in oncogenic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s biomarker reliability across different cancer subtypes?
- Methodological Answer: Discrepancies may arise from heterogeneity in glycosylation enzymes (e.g., FUT1/FUT2 expression). Use single-cell RNA-seq to map fucosylation-related gene expression alongside LC-MS-based glycomics. Cross-validate findings with patient-derived xenograft (PDX) models to contextualize subtype-specific biomarker utility .
Q. What experimental designs are optimal for studying this compound’s role in drug-target engagement?
- Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to therapeutic agents (e.g., monoclonal antibodies). Combine with CRISPR-Cas9-mediated deletion of Fucosyl-GM1 in cell lines to assess on-target vs. off-target effects. Dose-response studies in 3D organoid models can mimic in vivo complexity .
Q. What strategies mitigate challenges in synthesizing this compound with high purity for functional studies?
- Methodological Answer: Optimize enzymatic fucosylation using recombinant α1,2-fucosyltransferases and UDP-fucose donors. Purify via reversed-phase HPLC with evaporative light scattering detection (ELSD) to separate glycolipid isoforms. Validate structural integrity using MALDI-TOF-MS and 2D-NMR .
Q. How can multi-omics approaches clarify this compound’s dual role in drug efficacy and toxicity?
- Methodological Answer: Integrate transcriptomic data (e.g., glyco-gene networks) with lipidomic profiling to identify pathways linking Fucosyl-GM1 to therapeutic response. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tissue-specific glycolipid levels with toxicity thresholds in preclinical models .
Methodological Notes
- Critical Validation Steps: Always include controls lacking the propargyl group or fucosyl residue to isolate functional contributions.
- Data Interpretation: Cross-reference glycomics data with clinical metadata (e.g., survival outcomes) to strengthen biomarker candidacy claims.
- Ethical Compliance: Adhere to institutional guidelines for handling synthetic glycolipids, particularly when using propargyl derivatives in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
